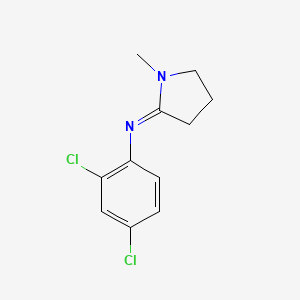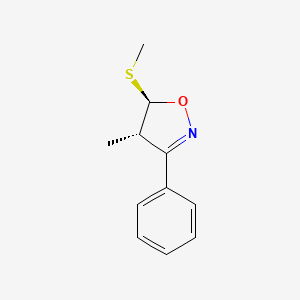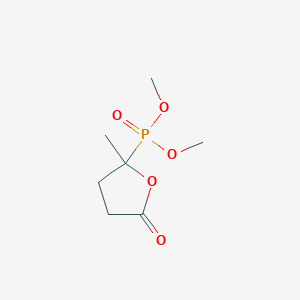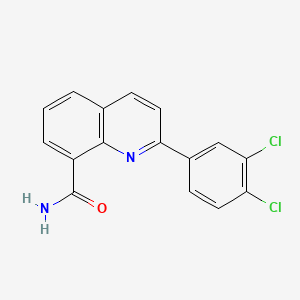![molecular formula C12H10N4 B12900611 6-Phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 673857-28-8](/img/structure/B12900611.png)
6-Phenylimidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or alkylated imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-Phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 6-Phenylimidazo[1,2-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved often include signal transduction pathways, where the compound can alter the signaling cascade, leading to a therapeutic effect.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyrazines: These compounds have a different fusion pattern of the imidazole and pyrazine rings.
Uniqueness: 6-Phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Propiedades
Número CAS |
673857-28-8 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10N4/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Clave InChI |
HNBPBKZLYNUEAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)






![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)


